2,3,4-Trifluorobenzenesulfonyl chloride CAS number
2,3,4-Trifluorobenzenesulfonyl chloride CAS number
An In-depth Technical Guide to 2,3,4-Trifluorobenzenesulfonyl Chloride for Advanced Research and Drug Development
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 2,3,4-trifluorobenzenesulfonyl chloride, a key reagent in modern synthetic and medicinal chemistry. We will move beyond simple catalog data to dissect its synthesis, reactivity, and application, with a focus on the causal factors that drive experimental design and its utility in the pharmaceutical industry.
Core Identity and Physicochemical Landscape
2,3,4-Trifluorobenzenesulfonyl chloride is a specialized organosulfur compound distinguished by a trifluorinated phenyl ring attached to a sulfonyl chloride moiety. Its unique electronic properties make it a valuable tool for introducing the 2,3,4-trifluorophenylsulfonyl group into molecules, a common strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 175278-08-7 .[3]
Quantitative Data Summary
For the laboratory scientist, precise physical and chemical data are paramount for experimental planning, from reaction setup to purification. The following table summarizes the key properties of 2,3,4-trifluorobenzenesulfonyl chloride.
| Property | Value | Source |
| CAS Number | 175278-08-7 | [3] |
| Molecular Formula | C₆H₂ClF₃O₂S | [3] |
| Molecular Weight | 230.59 g/mol | [3] |
| Physical State | Liquid | [3] |
| Density | 1.640 g/mL at 25 °C | |
| Boiling Point | 234-236 °C (lit.) | |
| Refractive Index | n20/D 1.5040 (lit.) | |
| Flash Point | 107.2 °C (225.0 °F) - closed cup |
Synthesis and Strategic Considerations
While multiple pathways to arylsulfonyl chlorides exist, the synthesis of fluorinated analogues often requires specific strategies to manage regioselectivity and harsh reaction conditions. A common conceptual route involves two key stages: the introduction of the sulfonic acid group (or a precursor) onto the trifluorobenzene ring, followed by chlorination.
A generalized, plausible synthetic approach is outlined below. The choice of starting material is critical; beginning with 1,2,3-trifluorobenzene allows for sulfonation, followed by conversion to the sulfonyl chloride.
Caption: Conceptual synthetic pathway for 2,3,4-trifluorobenzenesulfonyl chloride.
Causality in Synthesis:
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Electrophilic Aromatic Sulfonation: The fluorine atoms are deactivating, electron-withdrawing groups. However, they are ortho, para-directing. Sulfonation of 1,2,3-trifluorobenzene is expected to be directed to the 4-position, para to the fluorine at C-1 and ortho to the fluorine at C-3, yielding the desired isomer. The conditions must be forcing enough to overcome the deactivation of the ring.
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Chlorination: The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation. Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are common reagents for this step. The choice often depends on scalability and purification considerations; thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Core Reactivity and Mechanistic Underpinnings
The primary utility of 2,3,4-trifluorobenzenesulfonyl chloride lies in its highly electrophilic sulfur atom.[2][4] This reactivity is significantly enhanced by the strong inductive electron-withdrawing effect of the three fluorine atoms on the aromatic ring. This electronic pull increases the partial positive charge on the sulfur atom, making it an excellent target for nucleophiles.
The two most common and vital reactions in drug development are the formation of sulfonamides and sulfonate esters.
Mechanism: Sulfonamide Formation
The reaction with a primary or secondary amine is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs.[2][5]
Caption: General mechanism for sulfonamide formation.
Experimental Causality:
-
Base Selection: This reaction liberates hydrochloric acid (HCl). A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the acid without competing with the primary amine nucleophile. Using a nucleophilic base could lead to unwanted side reactions with the sulfonyl chloride.
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Solvent Choice: An aprotic solvent like dichloromethane (DCM) or acetonitrile is typically used to ensure all reactants remain in solution without participating in the reaction.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability.[1] 2,3,4-Trifluorobenzenesulfonyl chloride provides a direct route to install a trifluorinated aryl sulfonamide moiety, which can serve several purposes:
-
Enzyme Inhibition: The sulfonamide group is a classic zinc-binding group in metalloenzymes (e.g., carbonic anhydrases, matrix metalloproteinases). The trifluorinated ring can form specific interactions with hydrophobic pockets or engage in halogen bonding within the active site, enhancing potency and selectivity.
-
Modulating pKa: The electron-withdrawing fluorine atoms lower the pKa of the sulfonamide N-H proton, making it more acidic. This can be critical for establishing key ionic interactions with protein targets at physiological pH.
-
Improving Pharmacokinetics: The fluorine atoms can block sites of metabolic oxidation on the aromatic ring, increasing the drug's half-life. This reduces the required dose and frequency of administration.[1]
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process controls and purification strategies to ensure high-quality outcomes.
Protocol 1: General Synthesis of a Sulfonamide
This protocol details the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with a generic primary amine.
Workflow Diagram
Caption: Standard workflow for sulfonamide synthesis and purification.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq).
-
Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the internal temperature reaches ~0 °C. Causality: This step is crucial to control the initial exotherm of the reaction, preventing potential side reactions and degradation.
-
Reagent Addition: Dissolve 2,3,4-trifluorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 15 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Trustworthiness: This in-process control validates the reaction's completion and prevents unnecessary reaction time.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Causality: The acid wash removes excess base, while the bicarbonate wash removes any unreacted sulfonyl chloride (as the sulfonic acid) and HCl salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid or oil is purified by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide. Product identity and purity should be confirmed by NMR and mass spectrometry.
Safety, Handling, and Storage
2,3,4-Trifluorobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
GHS Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1).
-
Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.
-
Handling: The compound reacts with water and other protic solvents. Use dry glassware and handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong bases and alcohols.
Conclusion
2,3,4-Trifluorobenzenesulfonyl chloride is more than a simple building block; it is a strategic tool for molecular design in modern chemistry. Its enhanced electrophilicity, driven by the trifluoro-substitution pattern, makes it a highly reliable reagent for the synthesis of sulfonamides and sulfonate esters. For researchers in drug development, its ability to introduce a metabolically robust, electronically-tuned, and potentially high-affinity pharmacophore makes it an indispensable component of the synthetic chemist's toolbox.
References
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Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]
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Wechem. Potential applications of trifluoromethanesulfonyl chloride derivatives in medicine and materials science. [Link]
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Angewandte Chemie International Edition. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. [Link]
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Slaybaugh, G. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. [Link]
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MDPI. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides.... [Link]
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PubChem. 2-Trifluoromethylbenzenesulphonyl chloride. National Center for Biotechnology Information. [Link]
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PubChem. Trifluoromethanesulfonyl chloride. National Center for Biotechnology Information. [Link]
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PubChem. Benzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
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